Molecular Identity Differentiation of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine from Positional Isomers
Compound 62052-21-5 is the 3,4-dimethoxyphenyl positional isomer on the [1,2,3]triazolo[4,5-b]pyridine scaffold. The closest cataloged positional isomer is 3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-19-1), which carries an identical molecular formula (C₁₃H₁₂N₄O₂, MW 256.26) but differs in the methoxy substitution pattern on the phenyl ring . Two additional dimethyl variants—3-phenyltriazolo[4,5-b]pyridine (CAS 62052-02-2, lacking methoxy groups) and 3-(4-methoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-20-4, single methoxy)—exist in the same series . The 3,4-dimethoxy arrangement introduces a distinct electronic distribution (two electron-donating methoxy groups in ortho and meta relationship to the triazole attachment point) that would be predicted to modulate target binding and metabolic stability relative to the 2,4-, 2,5-, and 3,5-dimethoxy positional isomers.
| Evidence Dimension | Molecular identity and positional isomerism |
|---|---|
| Target Compound Data | 3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine; CAS 62052-21-5; C₁₃H₁₂N₄O₂; MW 256.26 |
| Comparator Or Baseline | 3-(2,4-dimethoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-19-1); 3-phenyltriazolo[4,5-b]pyridine (CAS 62052-02-2); 3-(4-methoxyphenyl)triazolo[4,5-b]pyridine (CAS 62052-20-4) |
| Quantified Difference | Positional isomerism: methoxy groups at 3,4- vs 2,4- positions on phenyl ring; no quantitative biological activity data available for any of these compounds to establish relative differentiation |
| Conditions | Structural comparison based on chemical registry entries; no biological assay data publicly available |
Why This Matters
Positional isomerism in methoxy substitution on 3-aryl-triazolo[4,5-b]pyridines is known to affect biological activity in related series, making compound 62052-21-5 chemically distinct but not yet biologically characterized relative to its isomers.
